molecular formula C30H24O6P2 B118176 (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) CAS No. 145214-59-1

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

Cat. No.: B118176
CAS No.: 145214-59-1
M. Wt: 542.5 g/mol
InChI Key: ABGYJVGTLXSMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) is a chiral ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) typically involves the reaction of 6,6’-dimethoxybiphenyl with di-2-furylphosphine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can undergo substitution reactions where one of the furyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphine derivatives depending on the substituent introduced.

Scientific Research Applications

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) has numerous applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in the catalytic complexes, and the pathways involved are typically those associated with the catalytic cycles of the respective reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1- (RP)-2- Di (2-furyl)phosphino ferrocenyl ethylbis (2-methylphenyl)phosphine
  • ®-1- (SP)-2- Di (2-furyl)phosphino ferrocenyl ethyldi (3,5-xylyl)phosphine

Uniqueness

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) is unique due to its specific chiral structure and the presence of both biphenyl and furyl groups. This combination allows for the formation of highly stable and selective catalytic complexes, making it particularly valuable in asymmetric synthesis compared to other similar compounds .

Properties

IUPAC Name

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O6P2/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGYJVGTLXSMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571223
Record name (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145214-59-1, 145214-57-9
Record name 1,1′-[(1S)-6,6′-Dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-di-2-furanylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145214-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis(di-2-furylphosphine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-2,2'-Bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)
Reactant of Route 2
Reactant of Route 2
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)
Reactant of Route 3
Reactant of Route 3
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)
Reactant of Route 4
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)
Reactant of Route 5
Reactant of Route 5
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)
Reactant of Route 6
Reactant of Route 6
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.